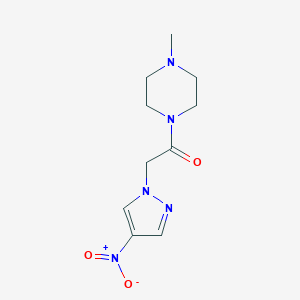
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and contains a nitro group and a pyrazole ring in its structure. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the inhibition of PKC by binding to its regulatory domain. This leads to the downregulation of various signaling pathways that are involved in cell proliferation and survival. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in laboratory experiments has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. It has been found to have poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Additionally, its neuroprotective effects could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, its anti-inflammatory effects could be investigated in the context of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a valuable tool for scientific research due to its unique properties. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Its use in laboratory experiments has several advantages, but also some limitations. There are several future directions for its use in scientific research, including the development of more potent and selective PKC inhibitors and the investigation of its potential as an anticancer and neuroprotective agent.
合成方法
The synthesis of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the reaction of 4-nitro-1H-pyrazole-1-acetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yield.
科学研究应用
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
属性
产品名称 |
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine |
|---|---|
分子式 |
C10H15N5O3 |
分子量 |
253.26 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H15N5O3/c1-12-2-4-13(5-3-12)10(16)8-14-7-9(6-11-14)15(17)18/h6-7H,2-5,8H2,1H3 |
InChI 键 |
LRXUTGAYOKMMOI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
规范 SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


